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Compound of Interest

Compound Name: 7-Methyl-1,8-naphthyridin-2-amine

Cat. No.: B072067

An In-depth Technical Guide on the Crystal Structure Analysis of a 7-Methyl-1,8-naphthyridin-
2-amine Derivative

This technical guide provides a comprehensive overview of the crystal structure analysis of a
derivative of 7-Methyl-1,8-naphthyridin-2-amine, specifically N-(7-Methyl-1,8-naphthyridin-2-
yl)acetamide in a co-crystal with acetic acid. This document is intended for researchers,
scientists, and drug development professionals interested in the structural elucidation of 1,8-
naphthyridine scaffolds, which are recognized as "privileged scaffolds" in medicinal chemistry
due to their wide range of biological activities[1]. The 1,8-naphthyridine core is a key feature in
various therapeutic agents, exhibiting antibacterial, anti-inflammatory, anti-hypertensive, and
anti-cancer properties[2].

Introduction to 7-Methyl-1,8-naphthyridin-2-amine

The 1,8-naphthyridine nucleus is a versatile heterocyclic scaffold that has been extensively
explored in drug discovery. The journey began with the discovery of nalidixic acid in 1962, a
first-generation quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-
carboxylic acid structure[1][3]. This discovery paved the way for the development of numerous
derivatives with a broad spectrum of pharmacological activities[4][5]. 7-Methyl-1,8-
naphthyridin-2-amine serves as a crucial starting material for the synthesis of various
biologically active compounds[1]. Understanding the three-dimensional arrangement of atoms
in such molecules through single-crystal X-ray diffraction is paramount for rational drug design
and for understanding their interactions with biological targets.
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While the crystal structure of 7-Methyl-1,8-naphthyridin-2-amine itself is not publicly
available, this guide focuses on the detailed crystal structure analysis of a closely related
derivative, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which was successfully crystallized as
an adduct with acetic acid (C11H11N30-C2H402)[2]. The analysis of this co-crystal provides
valuable insights into the supramolecular interactions and conformational properties of the 7-
methyl-1,8-naphthyridine core.

Crystallographic Data

The crystallographic data for the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid (1/1)
adduct were collected using a Rigaku R-AXIS RAPID diffractometer with Mo Ka radiation at a
temperature of 293 K[2].

Table 1: Crystal Data and Structure Refinement Details
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Parameter

Value

Empirical Formula

C11H11N30-C2H402

Formula Weight 261.28
Crystal System Triclinic
Space Group P-1

a (A) 8.3628 (17)
b (A) 9.0904 (18)
c (A 9.5093 (19)
a (%) 71.30 (3)

B () 76.43 (3)

y () 78.64 (3)
Volume (A3) 659.8 (2)

4 2
Calculated Density (g/cm3) 1.314
Absorption Coefficient (u) (mm~1) 0.10
F(000) 276

Crystal Size (mm3)

0.15 x 0.10 x 0.07

Theta range for data collection (°) 3.0to 27.5
Reflections collected 5757
Independent reflections 2591
R(int) 0.058
Completeness to theta = 25.242° 99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2591/0/172
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Goodness-of-fit on F2 0.91

Final R indices [I>2sigma(l)] R1 =0.047, wR2 = 0.160
R indices (all data) R1=0.123, wR2 =0.187
Largest diff. peak and hole (e.A-3) 0.21 and -0.20

Data sourced from the experimental report on the N-(7-Methyl-1,8-naphthyridin-2-
yl)acetamide—acetic acid (1/1) adduct[2].

Experimental Protocols
Synthesis and Crystallization

The synthesis of the title co-crystal, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid
(1/1), was achieved through the following procedure[?2]:

e 7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) was added to acetic anhydride (15
ml) under a nitrogen atmosphere.

e The mixture was stirred at room temperature for 1 hour.

e The solution was then slowly cooled to room temperature, which resulted in the formation of
flaky, straw-colored crystals of the co-crystal.

o The resulting crystals were collected, yielding 3.97 g (78% yield). The acetic acid component
in the co-crystal is formed from the acetic anhydride reagent used in the synthesis.

X-ray Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal
was mounted on a Rigaku R-AXIS RAPID diffractometer. The data collection and refinement

process followed these steps[2]:

o Data Collection: Data were collected at 293 K using graphite-monochromated Mo Ka
radiation (A = 0.71073 A).
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o Cell Refinement: The unit cell parameters were refined using the PROCESS-AUTO software
(Rigaku, 1998).

o Data Reduction: The collected data were reduced using CrystalStructure (Rigaku/MSC,
2006).

 Structure Solution and Refinement: The structure was solved using SHELXS97 and refined
by full-matrix least-squares on F2 using SHELXL97 (Sheldrick, 2008).

» Hydrogen Atoms: All hydrogen atoms were placed in geometrically idealized positions and
treated as riding on their parent atoms.

e Molecular Graphics: The molecular graphics were generated using DIAMOND (Brandenburg,
1999).

Structural Analysis and Molecular Interactions

In the crystal structure of the adduct, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule
is nearly planar, with an r.m.s. deviation of 0.0720 A for all non-hydrogen atoms. The dihedral
angle between the naphthyridine ring system and the acetamide group is 8.5 (2)°[2].

A key feature of the crystal packing is the formation of hydrogen-bonded layers. The acetamide
and acetic acid molecules are linked by O—H---N and N—H---O hydrogen bonds[2].

- (A, )

D—H-A D—H H-A DA D—H-A
oR)—

0.82 1.96 2.782 (4) 173.1 (4)
H(3A)-N(2)
N(1)—

0.86 2.08 2.941 (4) 178.0 (2)
H(1A)--O(2)

D = donor atom, A = acceptor atom. Data extracted from the crystallographic study of the
adduct[2].
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These complementary hydrogen-bonding interactions contribute to the stability of the crystal
lattice and explain the difficulty in separating the two components via chromatography[2]. The
adjacent parallel planes of the naphthyridine rings are separated by distances of 2.960 (4) and
3.349 (4) A[2].

Visualizations
Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure
determination of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid adduct.
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Caption: Workflow for Synthesis and X-ray Crystal Structure Analysis.
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Hydrogen Bonding Interactions

This diagram depicts the key hydrogen bonding interactions between the N-(7-Methyl-1,8-
naphthyridin-2-yl)acetamide and acetic acid molecules in the co-crystal.

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide

N(1)-H
N(2)

/ \
( N_H...OE O-H--N
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Caption: Hydrogen Bonding in the Co-crystal.

Conclusion

The crystal structure analysis of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide—acetic acid
adduct provides significant structural information on a key derivative of the 1,8-naphthyridine
family. The detailed crystallographic data, including unit cell dimensions, space group, and
atomic coordinates, combined with the analysis of intermolecular interactions, offers a solid
foundation for understanding the solid-state properties of this class of compounds. The
hydrogen bonding network observed in the co-crystal is a critical determinant of the overall
crystal packing. This in-depth guide, by presenting the experimental protocols and structural
data in a clear and organized manner, serves as a valuable resource for researchers in
medicinal chemistry and materials science who are engaged in the design and development of
novel 1,8-naphthyridine-based molecules. The provided workflows and interaction diagrams
further aid in the visualization and comprehension of the scientific process and results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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